The synthesis of S-426-S involves several methods that can be categorized into biosynthetic and chemical approaches. The biosynthetic route typically utilizes fermentation processes involving Streptomyces echinatus, where the organism naturally produces Echinomycin through its metabolic pathways. This method allows for the extraction of the compound in its natural form.
On the other hand, chemical synthesis can be achieved through various synthetic organic chemistry techniques. These may include solid-phase peptide synthesis or solution-phase synthesis methods, which allow for the construction of the complex polypeptide structure of Echinomycin. Technical details regarding specific reagents and conditions used in these syntheses are often proprietary or not fully disclosed in literature but generally involve multiple steps to ensure the correct formation of the quinoxaline core and peptide linkages .
The molecular formula of S-426-S is , with a molecular weight of approximately 1101.27 g/mol. The structure consists of a complex arrangement that includes a quinoxaline ring system and multiple peptide linkages.
The three-dimensional conformation of Echinomycin plays a crucial role in its biological activity, particularly in how it interacts with DNA .
Echinomycin participates in several chemical reactions that are primarily centered around its interaction with nucleic acids. The key reaction involves the binding of Echinomycin to DNA, which results in the inhibition of transcription processes. This interaction can be characterized by:
These reactions are essential for understanding its mechanism of action and potential therapeutic applications .
The mechanism by which S-426-S exerts its effects involves several key processes:
Data supporting this mechanism includes studies showing decreased RNA polymerase activity in the presence of Echinomycin, corroborating its role as an inhibitor .
Relevant analyses indicate that these properties can influence both its efficacy as an antibiotic and its formulation for therapeutic use .
S-426-S has several significant applications:
The ongoing research into Echinomycin's applications highlights its potential as a versatile compound in both clinical and laboratory settings .
S-426-S (Lepetit), commonly designated in pharmacological contexts as Echinomycin or Quinomycin A, is a complex cyclic depsipeptide of natural origin with significant structural sophistication. Its molecular formula is consistently documented as C~51~H~64~N~12~O~12~S~2~ (molecular weight: 1101.27 g/mol), though some sources note minor discrepancies in empirical notation (e.g., C~48~H~54~N~14~O~11~S~3~ in specific derivatives), likely reflecting analytical variations or salt forms [1] [3] [5]. The compound’s architecture integrates a bicyclic scaffold with two ester and six amide linkages, forming a 26-membered macrocycle that constrains conformational flexibility and enhances biochemical stability [3] [5].
Table 1: Core Molecular Descriptors of S-426-S
Property | Value | Source/Identifier |
---|---|---|
IUPAC Name | N-[(1R,4S,7R,11S,14R,17S,20R,24S)-2,4,12,15,17,25-hexamethyl-29-(methylsulfanyl)-3,6,10,13,16,19,23,26-octaoxo-11,24-bis(propan-2-yl)-20-(quinoxaline-2-amido)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexaazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide | [5] |
CAS Registry Number | 512-64-1 | [3] [5] |
SMILES | CSC1SC[C@@H]2N(C)C(=O)[C@H](C)NC(=O)[C@@H](COC(=O)[C@H](C(C)C)N(C)C(=O)[C@H]1N(C)C(=O)[C@H](C)NC(=O)[C@@H](COC(=O)[C@H](C(C)C)N(C)C2=O)NC(=O)C1=NC2=C(C=CC=C2)N=C1)NC(=O)C1=NC2=C(C=CC=C2)N=C1 | [5] |
InChIKey | AUJXLBOHYWTPFV-VITLIGDRSA-N | [5] |
The core structure comprises a dimeric scaffold symmetrically functionalized with two quinoxaline-2-carboxamide units. These heteroaromatic moieties act as DNA intercalators, enabling sequence-selective binding via their planar polycyclic systems. The bicyclic backbone incorporates two cysteine-derived thioacetal bridges (–S–CH–S–), forming a rigid 1,4-dithiane ring system that restricts conformational dynamics. This architecture aligns with the broader class of bioactive cyclic peptides, which exhibit enhanced metabolic stability and target affinity compared to linear analogs due to conformational pre-organization [2] [5]. The quinoxaline groups are linked via amide bonds to the cyclic depsipeptide core, positioning them optimally for bifunctional DNA groove interaction, a hallmark of bis-intercalator antibiotics [3] [5].
S-426-S contains eight chiral centers with fixed stereochemistry (predominantly R or S configurations at specific residues), as defined in its IUPAC name. The stereochemical complexity arises from non-ribosomal peptide synthesis (NRPS) in its native Streptomyces producers, which confers strict enantiocontrol. The absolute configuration at these centers—including residues like N-methyl-L-cysteine, D-serine, and L-valine derivatives—is critical for DNA-binding efficacy. Alterations in stereochemistry disrupt the spatial alignment of the quinoxaline rings, abolishing intercalative activity. No natural stereoisomers of S-426-S have been documented, though synthetic epimerization under extreme pH or temperature remains theoretically plausible [3] [5] [6].
The compound’s physicochemical profile is dominated by amphiphilic character:
Table 2: Key Physicochemical Property Determinants
Property | Value/Range | Analytical Method | Functional Implication |
---|---|---|---|
Water Solubility | <0.012 mg/mL | ALOGPS prediction | Limits bioavailability; requires formulation |
logP (Partition coeff.) | 0.91–2.71 | Chemaxon prediction | Amphiphilic character |
Hydrogen Bond Acceptors | 14 | PubChem | Enhances target binding affinity |
Hydrogen Bond Donors | 4 | PubChem | Influences membrane permeability |
Thermal Decomposition | >200°C | TGA (inferred) | Guides storage and handling |
Rotatable Bonds | 7 | PubChem | Constrained by macrocycle rigidity |
The macrocyclic constraint profoundly reduces conformational entropy, elevating kinetic stability in biological matrices. However, the ester bonds remain vulnerable to enzymatic hydrolysis (e.g., serum esterases), necessitating protective formulations for in vivo applications. Polarity metrics align with its classification as a Biopharmaceutics Classification System (BCS) Class IV agent—low solubility and permeability—which poses formulation challenges [3] [4] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0